2-[(3-Hydroxypropyl)amino]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Hydroxypropyl)amino]-4-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is known for its pale yellow crystalline or powder form and is slightly soluble in water but easily soluble in organic solvents like ethanol, ether, and acetone . This compound contains both hydroxyl and amino functional groups, along with a nitro group, making it chemically active and versatile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol typically starts with phenol as the base material. The process involves a nitration reaction followed by the introduction of a hydroxypropylamine group. The steps are as follows:
Nitration: Phenol undergoes nitration to form 4-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl or amino groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-[(3-Hydroxypropyl)amino]-4-aminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Hydroxypropyl)amino]-4-nitrophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2-nitrophenol
- 4-Hydroxy-3-nitroaniline
Comparison: 2-[(3-Hydroxypropyl)amino]-4-nitrophenol is unique due to the presence of the hydroxypropylamine group, which imparts additional chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
177080-36-3 |
---|---|
Molekularformel |
C9H12N2O4 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-(3-hydroxypropylamino)-4-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-8-6-7(11(14)15)2-3-9(8)13/h2-3,6,10,12-13H,1,4-5H2 |
InChI-Schlüssel |
DTFWMQDZGWSZAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.